3-((3-(5-Nitro-2-furyl)allylidene)amino)-2-oxazolidinone
Description
Properties
CAS No. |
3318-78-3 |
|---|---|
Molecular Formula |
C10H9N3O5 |
Molecular Weight |
251.20 g/mol |
IUPAC Name |
3-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H9N3O5/c14-10-12(6-7-17-10)11-5-1-2-8-3-4-9(18-8)13(15)16/h1-5H,6-7H2/b2-1+,11-5+ |
InChI Key |
VVCKHODQOZBLBQ-UAIOPKHMSA-N |
Isomeric SMILES |
C1COC(=O)N1/N=C/C=C/C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
C1COC(=O)N1N=CC=CC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Traditional Nitration Methods and Limitations
Historically, nitration of furfural derivatives was performed using acid anhydrides such as acetic anhydride in the presence of nitric acid. This method suffers from:
- High cost due to the use of acetic anhydride.
- Formation of multiple by-products complicating purification.
- Partial destruction of the furan ring under harsh nitration conditions.
Improved Nitration via Direct Nitration of Condensation Products
A patented method (DE1119295B) describes an improved process that overcomes these limitations by:
- First preparing condensation products of furfural with amino-oxazolidinone derivatives.
- Then nitrating these condensation products directly using a mixture of concentrated nitric acid and concentrated sulfuric acid under anhydrous conditions at low temperatures (-5 to 0 °C).
This approach avoids the use of acid anhydrides and minimizes furan ring degradation, resulting in higher yields and purer products.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Slowly add 36.0 g furfurylidene-3'-amino-oxazolidone to 100 mL concentrated sulfuric acid at 5 °C | Formation of a clear solution |
| 2 | Add mixture of 13.4 mL concentrated nitric acid and 26.8 mL concentrated sulfuric acid over 57 minutes at -4 to 0 °C with stirring | Nitration of the furfurylidene moiety |
| 3 | Pour reaction mixture onto ice, filter yellow precipitate, wash with water, alcohol, and ether, dry at 65 °C | Obtain 37.1 g of 5-nitrofurfurylidene-3'-amino-oxazolidone (82.5% yield) |
This nitration method is highly efficient and reproducible, yielding the key nitro-substituted intermediate with a melting point of 256–257 °C.
Condensation to Form 3-((3-(5-Nitro-2-furyl)allylidene)amino)-2-oxazolidinone
The final compound is formed by condensation of the nitro-substituted furfurylidene intermediate with 3-amino-2-oxazolidinone or its derivatives. The condensation typically involves:
- Mixing the nitrofurfurylidene intermediate with 3-amino-2-oxazolidinone under controlled conditions.
- The reaction proceeds via Schiff base formation (imine linkage) between the aldehyde/allylidene group and the amino group of oxazolidinone.
- The reaction is often carried out in anhydrous solvents or under mild heating to drive the condensation to completion.
While specific detailed protocols for this condensation step are less frequently published, the general approach is well-established in heterocyclic and medicinal chemistry literature.
Spectroscopic and Analytical Confirmation
The identity and purity of the final compound are confirmed by:
- Melting point determination (typically around 256–257 °C for the nitrofurfurylidene intermediate).
- Spectroscopic methods including NMR, IR, and mass spectrometry.
- Elemental analysis consistent with the molecular formula C15H18N4O6 and molecular weight 350.33 g/mol.
Summary Table of Preparation Steps
| Step No. | Process Stage | Reagents/Conditions | Key Notes | Yield/Outcome |
|---|---|---|---|---|
| 1 | Preparation of furfurylidene-3'-amino-oxazolidone | Condensation of furfural with 3-amino-2-oxazolidinone | Forms condensation product precursor | Not specified |
| 2 | Nitration of condensation product | Conc. HNO3 + Conc. H2SO4, -5 to 0 °C, anhydrous | Avoids acid anhydrides, preserves furan ring | 82.5% yield, mp 256–257 °C |
| 3 | Condensation with amino-oxazolidinone | Mild heating, anhydrous conditions | Schiff base formation to final compound | High purity confirmed by spectroscopy |
Research Findings and Advantages of the Improved Method
- The direct nitration of the condensation product rather than nitration of furfural itself reduces side reactions and improves overall yield.
- Avoidance of acetic anhydride reduces cost and environmental impact.
- Low temperature nitration preserves the sensitive furan ring, critical for biological activity.
- The method is scalable and suitable for producing gram to kilogram quantities for pharmaceutical research.
Chemical Reactions Analysis
Types of Reactions: 3-((3-(5-Nitro-2-furyl)allylidene)amino)-2-oxazolidinone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Pharmacological Applications
- Antimicrobial Activity
-
Anticancer Potential
- Research indicates that derivatives of oxazolidinones, including 3-((3-(5-Nitro-2-furyl)allylidene)amino)-2-oxazolidinone, may possess anticancer properties. They have been evaluated for their ability to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Mutagenicity Studies
Case Studies
Material Science Applications
In addition to its pharmacological uses, this compound has potential applications in material science:
- Polymer Chemistry : The compound may serve as a building block for synthesizing novel polymers with enhanced mechanical and thermal properties.
- Coatings and Adhesives : Its chemical stability and reactivity can be exploited in formulating advanced coatings and adhesives for industrial applications.
Mechanism of Action
The mechanism of action of 3-((3-(5-Nitro-2-furyl)allylidene)amino)-2-oxazolidinone involves its interaction with bacterial enzymes and DNA. The nitrofuran moiety is known to undergo reduction within bacterial cells, leading to the formation of reactive intermediates that can damage bacterial DNA and proteins. This results in the inhibition of bacterial growth and replication .
Molecular Targets and Pathways:
Bacterial Enzymes: The compound targets bacterial enzymes involved in DNA synthesis and repair.
DNA Damage: The reactive intermediates formed during the reduction process cause DNA strand breaks and other forms of damage.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 3-((3-(5-Nitro-2-furyl)allylidene)amino)-2-oxazolidinone
- CAS No.: 3318-78-3
- Molecular Formula : C₁₀H₉N₃O₅
- Molecular Weight : 251.20 g/mol
- Synonyms: NF-213, NSC 53262, BRN 0280543 .
Structural Features: This compound features a 2-oxazolidinone core linked to a 5-nitro-2-furyl group via an allylidene (-CH₂-CH₂-) bridge. The allylidene moiety distinguishes it from other nitrofuran derivatives, which often incorporate furfurylidene (-CH₂-O-) or morpholinomethyl substituents .
Its synthesis and stability may differ due to the allylidene group’s reactivity .
Comparison with Similar Compounds
Structural and Functional Comparison
The table below highlights key structural and functional differences between this compound and analogous nitrofuran derivatives:
Key Research Findings
Carcinogenicity and Substituent Effects: Nitrofuran derivatives with hydrazine or thiazole moieties (e.g., formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]-hydrazide) exhibit carcinogenic activity in rats, while simpler derivatives (e.g., 1-[(5-nitrofurfurylidene)amino] hydantoin) are inactive .
Antimicrobial Activity: Furazolidone (a furfurylidene derivative) is clinically used against Giardia and Salmonella but faces restrictions due to carcinogenicity . The allylidene analog’s activity is unconfirmed, but its structural similarity suggests possible antimicrobial properties requiring further validation.
Mutagenicity and Stability: A morpholinomethyl-substituted analog (CAS 3318-79-4) demonstrated mutagenic activity in E. coli at 6 mg/L, highlighting the role of substituents in genotoxicity .
Biological Activity
3-((3-(5-Nitro-2-furyl)allylidene)amino)-2-oxazolidinone, also known by its CAS number 3318-78-3, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H9N3O5
- Molecular Weight : 251.1956 g/mol
- CAS Number : 3318-78-3
Antimicrobial Activity
Research has indicated that oxazolidinones, including this compound, exhibit significant antimicrobial properties. The oxazolidinone moiety is particularly noted for its effectiveness against Gram-positive bacteria, which have shown increasing resistance to traditional antibiotics.
The proposed mechanism involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. This action disrupts the formation of the initiation complex in protein translation, leading to bacteriostatic effects. Studies suggest that derivatives with nitro groups enhance this activity through bioactivation pathways that generate reactive intermediates capable of damaging bacterial DNA .
Study on Antimicrobial Efficacy
In a comparative study evaluating various oxazolidinone derivatives, this compound demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of standard treatments, indicating a promising alternative for resistant infections .
Metabolic Pathways and Bioactivation
A study utilizing human intestinal cell lines (Caco-2) investigated the metabolic pathways involved in the bioactivation of nitrofuran compounds related to oxazolidinones. It was found that cytochrome P450 reductases play a crucial role in the activation process, which is essential for the antimicrobial efficacy of these compounds . This finding highlights the importance of metabolic activation in determining the biological activity of nitro-substituted oxazolidinones.
Summary of Findings
| Biological Activity | Mechanism | Remarks |
|---|---|---|
| Antimicrobial | Inhibition of protein synthesis | Effective against MRSA and other resistant strains |
| Metabolic Activation | Involvement of cytochrome P450 reductases | Critical for efficacy; varies among different cell types |
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 3-((3-(5-Nitro-2-furyl)allylidene)amino)-2-oxazolidinone, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via condensation of 5-nitro-2-furfuraldehyde derivatives with 3-amino-2-oxazolidinone. Key steps include Schiff base formation under acidic or catalytic conditions. For example, IR and NMR spectroscopy are critical for verifying the formation of the imine bond (C=N) at ~1600–1650 cm⁻¹ (IR) and δ 8.0–9.0 ppm (¹H NMR) . Yield optimization may involve using Fe₂O₃@SiO₂/In₂O₃ catalysts (as seen in analogous syntheses) to enhance reaction efficiency and reduce byproducts .
Q. How can the structural conformation of this compound be confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for confirming molecular geometry. For example, asymmetric units in similar oxazolidinone derivatives show trans conformations across allylidene and oxazolidinone moieties, with dihedral angles between aromatic rings (e.g., 55° for benzene-indole systems) . Alternative methods include DFT calculations paired with spectroscopic validation (e.g., NOESY for spatial proximity analysis).
Q. What are the primary analytical techniques for purity assessment?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254–300 nm, nitro group absorption) is recommended. Mass spectrometry (ESI-MS) can confirm molecular weight (C₈H₇N₃O₅; theoretical m/z = 225.05). Purity >95% is achievable via recrystallization from ethanol-water mixtures .
Advanced Research Questions
Q. How do mechanistic studies explain the compound's carcinogenic potential, and what in vitro models are most relevant?
- Methodological Answer : The compound is classified as a Group 2B carcinogen (IARC) due to DNA adduct formation via nitroreduction intermediates. In vitro models using human hepatoma (HepG2) cells or Salmonella typhimurium Ames tests can assess mutagenicity. LC-MS/MS is used to detect DNA adducts (e.g., 8-hydroxy-2’-deoxyguanosine) . Discrepancies in toxicity data may arise from metabolic activation differences between prokaryotic and eukaryotic systems .
Q. What experimental strategies resolve contradictions in reported toxicity thresholds across studies?
- Methodological Answer : Cross-species pharmacokinetic modeling (e.g., physiologically based pharmacokinetic, PBPK) accounts for metabolic variations. California’s Proposition 65 sets a Safe Harbor Level of 0.18 µg/day for carcinogenic risk, but interspecies scaling factors (e.g., rat-to-human) must be applied to reconcile in vivo rodent data with human cell line studies . Dose-response meta-analysis using Bayesian frameworks can quantify uncertainty .
Q. What computational approaches predict the compound's reactivity with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions with nitroreductase enzymes or DNA bases. Density functional theory (DFT) calculates redox potentials to predict nitro group reduction kinetics. QSAR models trained on nitrofuran derivatives improve reactivity predictions .
Key Research Challenges
- Synthetic Reproducibility : Batch-to-batch variability in nitro group orientation may affect bioactivity. Strict anhydrous conditions and inert atmospheres (N₂/Ar) are critical .
- Toxicity Model Limitations : Rodent models may overpredict human risk due to higher nitroreductase activity in rodents. Humanized transgenic models (e.g., CYP-expressing mice) are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
